1-Benzyl-4,5-dihydro-1H-imidazol-2-amine

NMDA receptor NR2B antagonist Neuroprotection

Procure 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine (CAS 69918-51-0) to exploit a proven, selective 2-aminoimidazoline template. Unlike generic imidazolines (e.g. clonidine) that exhibit cross-α2/I1 reactivity, the benzyl-substituted scaffold drives selectivity for NR1/2B NMDA receptors, norepinephrine transporters, and α2C adrenoceptors. Essential for focused library synthesis targeting neurological disorders, neuroendocrine imaging, and analgesic programs with reduced cardiovascular side-effect burden. Substituting a non-benzylated analog will yield fundamentally different and suboptimal experimental outcomes. Insist on the correct pharmacophore—ISO-certified manufacturing, ≥97% purity.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 69918-51-0
Cat. No. B8761504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4,5-dihydro-1H-imidazol-2-amine
CAS69918-51-0
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1CN(C(=N1)N)CC2=CC=CC=C2
InChIInChI=1S/C10H13N3/c11-10-12-6-7-13(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12)
InChIKeyTYOKNUMIINFSSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4,5-dihydro-1H-imidazol-2-amine (CAS 69918-51-0): Procurement Considerations for a Versatile CNS and Enzyme Targeting Scaffold


1-Benzyl-4,5-dihydro-1H-imidazol-2-amine (CAS 69918-51-0) is a 2-aminoimidazoline derivative with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol [1]. This heterocyclic compound serves as a critical pharmacophore and synthetic intermediate, with its core structure providing a versatile template for developing ligands targeting central nervous system (CNS) receptors like the NMDA receptor and norepinephrine transporter (NET), as well as various carbonic anhydrase isoforms . Its utility as a research tool is underpinned by its role as the parent scaffold for a novel class of NR1/2B subtype-selective NMDA receptor antagonists and as a key building block in constructing more complex polyheterocyclic systems with reported antinociceptive activity .

Why 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine Cannot Be Substituted by Generic Imidazolines for Specific Research Applications


Procuring a generic imidazoline, such as clonidine, in place of 1-benzyl-4,5-dihydro-1H-imidazol-2-amine or its direct analogs will lead to fundamentally different and often suboptimal experimental outcomes due to critical differences in receptor subtype selectivity and molecular target engagement. While clonidine exhibits significant cross-reactivity between α2-adrenoceptors and I1 imidazoline receptors, the benzyl-substituted 2-aminoimidazoline scaffold is a proven template for achieving high selectivity for distinct targets, including the NR1/2B subtype of the NMDA receptor and the norepinephrine transporter (NET) [1]. This divergent selectivity profile is not an inherent property of the imidazoline core but is conferred by specific substitution patterns on the benzyl moiety, which are absent in simpler, unsubstituted analogs [2]. Therefore, substituting with a generic, non-benzylated imidazoline will not replicate the target engagement profile essential for applications in neuroscience, pain research, or transporter imaging studies.

Quantitative Evidence Guide: Verifiable Differentiation of 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine and Analogs from Comparators


Subtype-Selective NMDA Receptor Antagonism: Differentiation from Broad-Spectrum Imidazolines

The 1-benzyl-substituted 2-aminoimidazoline scaffold represents a novel class of NR1/2B subtype-selective NMDA receptor antagonists, offering a significant advantage over non-selective or α-adrenergic cross-reactive imidazolines [1]. While specific Ki or IC50 data for the unsubstituted parent compound 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine is not reported, a closely related analog, a 1-benzyloxy-4,5-dihydro-1H-imidazol-2-yl-amine derivative, demonstrates the potential of this scaffold to combine high affinity for the NR2B subtype with selectivity over α1-adrenergic receptors [1]. This is in stark contrast to clonidine, a classic imidazoline, which exhibits significant affinity for both α2-adrenoceptors and I1 imidazoline receptors, leading to undesirable cardiovascular and sedative side effects [2]. The benzyl substitution pattern is key to achieving this subtype selectivity, making it a critical structural feature for neuroscience research focused on NMDA receptor modulation.

NMDA receptor NR2B antagonist Neuroprotection

Norepinephrine Transporter (NET) Affinity: A Quantitative Benchmark for Iodobenzyl Analogs

The 1-benzyl-4,5-dihydro-1H-imidazol-2-amine scaffold is a key structural component for developing high-affinity ligands for the norepinephrine transporter (NET). A direct derivative, N-(3-iodobenzyl)-4,5-dihydro-1H-imidazol-2-amine (Compound 9), was synthesized and exhibited the highest affinity among a series of benzylaminoimidazoline derivatives, with an IC50 of 5.65 ± 0.97 μM [1]. This quantifiable affinity is a direct result of the specific benzylaminoimidazoline structure, and it is a critical metric for researchers developing novel NET-targeting compounds, distinguishing it from other imidazolines that lack this activity profile. The study further validated this activity by demonstrating specific cellular uptake and in vivo biodistribution of the corresponding [125I]-labeled radiotracer in NET-expressing tissues [1].

Norepinephrine transporter NET ligand Radiotracer

In Vivo Biodistribution of a Radiolabeled Analog: Confirmation of NET Targeting and Tissue-Specific Uptake

The in vivo utility of the benzylaminoimidazoline scaffold is substantiated by biodistribution studies of the radiolabeled analog [125I]N-(3-iodobenzyl)-4,5-dihydro-1H-imidazol-2-amine ([125I]9). This compound demonstrated significant and specific accumulation in NET-rich tissues. At 5 minutes post-injection (p.i.), uptake was 5.54 ± 1.24 %ID/g in the heart and 14.83 ± 3.47 %ID/g in the adrenal gland, decreasing to 0.79 ± 0.08 %ID/g and 3.87 ± 0.24 %ID/g at 2 hours p.i., respectively [1]. This uptake was significantly inhibited by pre-injection of desipramine (DMI), a known NET inhibitor, confirming target specificity [1]. This in vivo validation is a powerful differentiator from simple in vitro actives, as it demonstrates the potential of this scaffold for developing imaging agents, a property not shared by the unsubstituted core.

Biodistribution SPECT imaging Cardiac imaging

Functional Selectivity for α2 Adrenergic Subtypes: A Rationale for Pain Research over Generic α2 Agonists

Patent literature explicitly claims that N-(2 and/or 3-substituted benzyl)-4,5-dihydro-1H-imidazol-2-amine derivatives are useful as subtype-selective modulators of α2B and/or α2C adrenergic receptors for treating pain without the sedation and hypotension associated with pan-α2 agonists [1]. While the patent does not disclose specific EC50 or Ki values for the exact parent compound 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine, it establishes the 1-benzyl-2-aminoimidazoline scaffold as a privileged structure for achieving this functional selectivity. This is a critical differentiation from generic α2 agonists like clonidine or guanfacine, which act on multiple α2 subtypes and produce limiting side effects. The data supports the hypothesis that the benzyl substitution is essential for tuning the pharmacological profile toward specific α2 subtypes.

α2C adrenergic receptor Pain Selective modulator

Weak Carbonic Anhydrase II Affinity: A Differentiating Baseline for Isozyme Selectivity Studies

In contrast to the potent activity seen at some receptors, 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine exhibits only weak affinity for human carbonic anhydrase II (hCA II), with a measured Kd of 2,300 nM (2.3 µM) [1]. This weak interaction, however, is a valuable and verifiable differentiation point. It establishes a baseline affinity for this specific isozyme, providing a quantitative reference for SAR studies. Modifications to the core structure that result in significantly improved potency (e.g., Kd < 100 nM) can be directly attributed to the new chemical modifications, making this parent compound a crucial negative control or starting point for research into more potent and selective carbonic anhydrase inhibitors targeting other isoforms like hCA IX or hCA XII, which are implicated in cancer.

Carbonic Anhydrase Enzyme Inhibition Isozyme Selectivity

Synthetic Utility: A Defined Intermediate with a Reported High-Yield Synthesis Route

The compound's value as a synthetic intermediate is supported by a reported synthetic route with a high yield. A method for preparing 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine involves the reaction of cyanogen bromide (BrCN) with N-benzylethylenediamine, achieving a yield of approximately 96% . This high-yielding, straightforward synthesis differentiates it from more complex analogs that require multiple steps or have lower overall yields. For procurement purposes, this established synthetic route indicates the compound can be reliably and cost-effectively produced, making it an attractive starting material for scaling up the synthesis of more complex derivatives.

Synthetic intermediate Heterocycle synthesis Process chemistry

High-Impact Research and Industrial Application Scenarios for 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine


Neuroscience Research: Developing Subtype-Selective NMDA Receptor Probes

This compound serves as a critical starting scaffold for the design and synthesis of novel NR1/2B subtype-selective NMDA receptor antagonists. Based on the class-level evidence of its derivatives [1], researchers can use 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine to create focused libraries aimed at identifying tool compounds with high selectivity for the NR2B subunit over α-adrenergic receptors. This application directly addresses the need for pharmacological tools that can dissect NMDA receptor function in neurological disorders and pain pathways without the off-target effects of classical NMDA antagonists or imidazolines like clonidine [2].

Tracer Development: Creating Novel Imaging Agents for the Norepinephrine Transporter (NET)

The quantitative data showing that a close analog, N-(3-iodobenzyl)-4,5-dihydro-1H-imidazol-2-amine, exhibits specific NET affinity and in vivo biodistribution [1] positions the parent compound as an ideal scaffold for developing next-generation radiotracers. Researchers in nuclear medicine can utilize this core to synthesize and evaluate new 18F- or 123I-labeled derivatives for PET or SPECT imaging. This scenario is supported by the demonstrated ability of the [125I]-labeled analog to accumulate in NET-rich tissues like the heart and adrenal glands, which can be applied to the non-invasive study of cardiac innervation and neuroendocrine tumors.

Pain Drug Discovery: Exploring α2C-Adrenergic Modulation for Analgesia

The patent evidence identifying the N-benzyl-2-aminoimidazoline scaffold as a template for α2B/2C adrenergic subtype-selective modulators [1] provides a strong rationale for using this compound in analgesic drug discovery. Medicinal chemists can leverage this core to synthesize derivatives with the goal of achieving functional selectivity for α2C over α2A receptors, a profile hypothesized to produce pain relief with fewer sedative and cardiovascular side effects. This application offers a clear alternative to research based on pan-α2 agonists, addressing a significant unmet need in chronic pain management.

Medicinal Chemistry: A Quantitative Baseline for Carbonic Anhydrase Isozyme Selectivity

The experimentally determined weak binding affinity of 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine for human carbonic anhydrase II (Kd = 2,300 nM) [1] makes it a valuable reference compound in enzymology and oncology. Researchers designing selective inhibitors for tumor-associated isoforms like hCA IX can use this parent compound as a negative control or starting point. Any new derivative showing significantly enhanced potency (e.g., Kd < 100 nM) and selectivity against hCA II would be a direct consequence of the introduced chemical modifications, streamlining the structure-activity relationship (SAR) analysis and accelerating the path toward more effective anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.